REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[N+:7]([CH2:9][C:10]([O:12][CH3:13])=[O:11])#[C-:8].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](Cl)=[O:20]>O1CCCC1>[CH2:18]([C:19]1[O:20][CH:8]=[N:7][C:9]=1[C:10]([O:12][CH3:13])=[O:11])[CH2:17][CH2:16][CH2:15][CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
50.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCCCCC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -50° C. to -40° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at the temperature below -30° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
ADDITION
|
Details
|
the mixture is treated in the same manner
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1-(1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=C(N=CO1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 54.3% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |